N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine
Description
N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core fused with a 1,3,5-triazin-2-yl moiety. The molecule contains two methyl groups at positions 4 and 7 of the quinazoline ring and a 4-methoxybenzyl substituent on the triazine ring. The compound’s molecular formula is C₂₂H₂₅N₇O, with an average mass of 403.49 g/mol. Its precise stereochemical configuration and biological targets remain uncharacterized in the provided evidence, necessitating further investigation.
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6O/c1-14-4-9-18-15(2)24-21(25-19(18)10-14)26-20-22-12-27(13-23-20)11-16-5-7-17(28-3)8-6-16/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
RWXCFRGMHXQXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.
Attachment of the 4-Methoxybenzyl Group:
Formation of the Quinazoline Moiety: The quinazoline ring is formed through a series of condensation reactions involving suitable starting materials such as anthranilic acid derivatives.
Final Coupling: The final step involves coupling the triazine and quinazoline moieties under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Biology: In biological research, the compound can be used as a probe to study cellular processes and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison highlights key structural and physicochemical differences between the target compound and analogs from the provided evidence.
Comparison with 6-Methoxy-N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Structural Differences :
- Quinazoline Substitution : The target compound has 4,7-dimethyl groups, whereas the analog has 6-methoxy-4-methyl substitution. The absence of a methoxy group at position 6 in the target compound may reduce hydrogen-bonding capacity.
- Molecular Weight : The analog has a lower molecular weight (392.46 g/mol ) compared to the target compound (403.49 g/mol ), attributed to the replacement of a methyl group with a methoxy group.
- Predicted Physicochemical Properties: The methoxy group in the analog increases hydrophilicity (calculated logP ~2.1 vs. The 4,7-dimethyl configuration in the target compound may improve steric interactions with hydrophobic binding pockets in biological targets.
Comparison with N-(5-Benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine
- Structural Differences :
- Triazine Substitution : The analog substitutes the 4-methoxybenzyl group with a benzyl group, eliminating the methoxy moiety.
- Quinazoline Substitution : The analog has 4,8-dimethyl groups versus 4,7-dimethyl in the target compound.
- The 8-methyl group in the analog may introduce steric hindrance, limiting access to planar binding sites compared to the 7-methyl group in the target compound.
Comparison with Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
- Core Structure : Tizanidine contains a benzothiadiazole ring system, distinct from the quinazoline-triazine scaffold of the target compound.
- Pharmacological Relevance : Tizanidine is a clinically used muscle relaxant targeting α₂-adrenergic receptors, whereas the target compound’s mechanism remains unexplored.
- Physicochemical Properties :
- Tizanidine’s smaller size (253.72 g/mol ) and chlorine substituent confer higher polarity (logP ~1.8) compared to the target compound.
Comparison with N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- Substituent Variation : The tetrahydrofuran-2-ylmethyl group in the analog may enhance metabolic stability compared to the 4-methoxybenzyl group in the target compound.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Predicted Physicochemical Properties*
*Calculated using structure-based estimation tools (e.g., ChemAxon).
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine (CAS No. 945371-35-7) is a complex organic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This compound integrates a quinazoline moiety with a triazine structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N6O2 with a molecular weight of approximately 392.45 g/mol. Its structure features a methoxybenzyl group and a tetrahydrotriazine component that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.45 g/mol |
| CAS Number | 945371-35-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antibacterial and antitumor effects.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of triazine derivatives. For instance:
- A series of derivatives demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis .
Antitumor Activity
The quinazoline and triazine frameworks are known for their antitumor potential. Compounds containing these structures have been reported to inhibit cancer cell proliferation:
- In vitro studies suggest that modifications to the side chains can enhance the cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- Methoxy Substituents : The presence of methoxy groups on the benzyl ring has been associated with increased lipophilicity and improved membrane permeability.
- Tetrahydrotriazine Ring : This component is crucial for biological activity as it participates in hydrogen bonding and enhances interaction with biological targets.
Case Study 1: Antibacterial Evaluation
A recent study synthesized various derivatives based on the triazine structure and evaluated their antibacterial properties. The most potent compound exhibited an MIC comparable to standard antibiotics like Ciprofloxacin .
Case Study 2: Antitumor Potential
Another investigation focused on the cytotoxic effects of quinazoline derivatives against different cancer cell lines. The results indicated that specific substitutions on the quinazoline ring significantly enhanced antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
